molecular formula C21H20N4O2 B2698680 1-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1010931-75-5

1-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2698680
CAS No.: 1010931-75-5
M. Wt: 360.417
InChI Key: LBXFDXOGZUTPSC-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative featuring a 4-ethoxyphenyl group at position 3 and a quinoxalin-6-yl moiety at position 5 of the pyrazole ring. Pyrazolines are known for their diverse biological and industrial applications, including antimicrobial, anti-inflammatory, and corrosion inhibition properties. This compound is synthesized via the cyclization of chalcone precursors with hydrazine hydrate in acidic conditions, a method widely used for pyrazoline derivatives .

Properties

IUPAC Name

1-[5-(4-ethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-3-27-17-7-4-15(5-8-17)19-13-21(25(24-19)14(2)26)16-6-9-18-20(12-16)23-11-10-22-18/h4-12,21H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXFDXOGZUTPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4O2
  • Molecular Weight : 360.417 g/mol
  • CAS Number : 1010931-75-5

The compound features a quinoxaline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects. The ethoxyphenyl group may enhance its lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on pyrazoline derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of EGR-1 Activity : A related study demonstrated that certain pyrazolines could inhibit the DNA-binding activity of Early Growth Response protein 1 (EGR-1), which is implicated in cancer progression. This inhibition was confirmed through electrophoretic mobility shift assays, indicating a potential pathway for anticancer activity .
  • Cytotoxicity Testing : In vitro studies have shown that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from quinoxaline structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values reported at 1.9 µg/mL and 2.3 µg/mL respectively .

Antimicrobial Activity

Quinoxaline derivatives are also noted for their antimicrobial properties. Studies suggest that these compounds can act against a range of bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell survival and proliferation.
  • DNA Interaction : Similar compounds have been shown to interact with DNA, preventing transcription factors from binding effectively.

Research Findings and Case Studies

Study FocusFindingsReference
EGR-1 InhibitionCompounds reduced EGR-1 mRNA expression; confirmed binding via in silico docking
CytotoxicityIC50 values of 1.9 µg/mL against HCT116; selective toxicity towards cancer cells
Antimicrobial EffectsEffective against various bacterial strains; mechanism involves disruption of metabolic pathways

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Pyrazoline derivatives differ primarily in substituents at positions 3 and 5 of the pyrazole ring. Key comparisons include:

Compound Name Position 3 Substituent Position 5 Substituent Key Features Reference
Target Compound 4-Ethoxyphenyl Quinoxalin-6-yl Enhanced lipophilicity (ethoxy), π-π interactions (quinoxaline)
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-...]ethanone 4-Fluorophenyl 4-Chlorophenyl Electron-withdrawing groups (Cl, F); planar dihedral angles (4.89°)
1-[3-(4-Methoxyphenyl)-5-phenyl-...]ethanone 4-Methoxyphenyl Phenyl Methoxy improves solubility; dihedral angle 6.69° between rings
1-[3,5-Bis(4-fluorophenyl)-...]ethanone 4-Fluorophenyl 4-Fluorophenyl Two electron-withdrawing F groups; dihedral angles 70.3–84.0°
Me-4-PQPB (corrosion inhibitor) 4-Methylphenyl Quinoxalin-6-yl Butanone linker; used in mild steel corrosion inhibition
  • Dihedral Angles: The dihedral angle between the pyrazole ring and substituents influences molecular planarity and packing. 4.89° in compound 3 ).
  • Electronic Effects : The ethoxy group is electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, F) in other compounds, which could alter reactivity in biological or chemical applications .

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